tert-butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-9(2,3)14-8(13)11-7-4-6(5-10)12-15-7/h4H,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEPNKUSEUVEAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=NO1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with 3-cyano-1,2-oxazole under specific conditions. One common method includes the use of concentrated sulfuric acid as a catalyst . The mixture is stirred for an hour and then filtered to obtain the product, which is dried under reduced pressure .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxazole derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxazole derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
tert-Butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate involves its interaction with specific molecular targets. The cyano group and oxazole ring are key functional groups that interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of tert-butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate can be elucidated through comparison with analogous derivatives. Key differences arise from substitutions at the 3-position of the oxazole ring, which influence reactivity, stability, and applications.
Substituent Effects on Physicochemical Properties
Notes:
- Cyano vs. Bromo: The cyano group enhances electrophilicity, enabling reactions with nucleophiles (e.g., amines), whereas bromo facilitates transition-metal-catalyzed cross-coupling (e.g., with boronic acids) .
- Carbamoyl vs. Cyano: The carbamoyl group’s hydrogen-bonding capacity promotes crystal packing and solubility in polar solvents, contrasting with the cyano group’s electron-withdrawing nature .
- Aromatic vs. Aliphatic Substituents: Derivatives with 4-methoxyphenyl or dihydro-oxazol moieties exhibit increased lipophilicity, favoring membrane permeability in drug candidates .
Stability and Reactivity
- Cyano derivatives are prone to hydrolysis under strong acidic/basic conditions, forming carboxylic acids or amides. In contrast, bromo derivatives are stable under basic conditions but susceptible to nucleophilic displacement .
- Dihydro-oxazol derivatives (e.g., 4,5-dihydro-1,2-oxazol) exhibit enhanced conformational rigidity, improving binding affinity in enzyme inhibition assays .
Commercial Availability and Cost
Biological Activity
tert-butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate is a chemical compound characterized by its unique structural features, including a tert-butyl group, a cyano group, and an oxazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in drug development and organic synthesis.
The molecular formula of this compound is , with a molecular weight of approximately 209.20 g/mol. The presence of the cyano group enhances its electrophilic character, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 209.20 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
The biological activity of this compound may be attributed to its ability to interact with various biological targets. Research suggests that it may modulate enzyme activity or bind to specific receptors, leading to diverse biological effects. The exact mechanism remains under investigation, but its structural characteristics suggest potential roles in:
- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against various pathogens.
- Anticancer Properties : There is emerging evidence that compounds with similar structures can inhibit cancer cell proliferation, suggesting that this compound could have therapeutic applications in oncology.
Case Studies and Experimental Data
- Antimicrobial Activity : A study conducted by researchers demonstrated the effectiveness of related oxazole derivatives against bacterial strains. While specific data on this compound is limited, the structural similarities suggest potential efficacy in this area .
- Anticancer Activity : In vitro assays have shown that compounds containing oxazole rings can inhibit the growth of cancer cells. For instance, derivatives similar to this compound demonstrated significant cytotoxicity against various cancer cell lines .
- Enzyme Inhibition : Research indicates that the compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This could lead to further exploration in drug design targeting these enzymes for therapeutic purposes .
Synthesis and Chemical Reactions
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3-cyano-1,2-oxazole under controlled conditions. The synthesis process can be optimized for yield and purity using techniques such as continuous flow chemistry.
Types of Reactions
The compound can undergo several chemical transformations:
- Oxidation : Can be oxidized to form various oxazole derivatives.
- Reduction : The cyano group can be reduced to an amine.
- Substitution Reactions : The tert-butyl group can be replaced by other functional groups through nucleophilic substitution.
Potential Applications
The unique structure and biological activity of this compound suggest several applications:
- Medicinal Chemistry : As a building block for developing new pharmaceuticals targeting specific biological pathways.
- Agricultural Chemistry : Potential use as a pesticide or herbicide due to antimicrobial properties.
- Organic Synthesis : Utilized as an intermediate in the synthesis of more complex organic molecules.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of tert-butyl N-(3-cyano-1,2-oxazol-5-yl)carbamate?
- Methodology : A two-step protocol is often used:
Amination : React 5-amino-3-cyano-1,2-oxazole with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using a base like N,N-diisopropylethylamine (DIPEA) at 30°C for 3 hours .
Workup : Purify the crude product via silica gel column chromatography with a gradient of hexane/ethyl acetate (2:8).
- Key Data :
| Parameter | Value/Procedure | Source |
|---|---|---|
| Reaction Temperature | 30°C | |
| Catalyst/Base | DIPEA | |
| Yield | ~83% (after purification) |
Q. How is the purity and structural integrity of this compound validated?
- Methodology :
- LC-MS : Confirm molecular weight (e.g., m/z = 261 [M+H]⁺) .
- NMR Spectroscopy : Use ¹H and ¹³C NMR to verify substituent positions (e.g., tert-butyl singlet at δ 1.4 ppm, oxazole protons at δ 6.8–7.2 ppm) .
- Melting Point : Typical range 85–87°C .
Q. What purification techniques are optimal for isolating this carbamate derivative?
- Methodology :
- Column Chromatography : Use silica gel with hexane/ethyl acetate (2:8) to resolve polar byproducts .
- Recrystallization : Employ ethyl acetate/hexane mixtures for high-purity crystals .
Advanced Research Questions
Q. How can hydrogen bonding patterns in its crystal structure inform molecular assembly?
- Methodology :
- Single-Crystal X-ray Diffraction (SC-XRD) : Analyze using SHELX (e.g., SHELXL for refinement) .
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for N–H···O interactions) .
- Key Findings :
| Interaction Type | Distance (Å) | Angle (°) | Graph Set | Source |
|---|---|---|---|---|
| N–H···O (carbamate) | 2.89 | 165 | D(2) | |
| C–H···N (oxazole) | 3.12 | 152 | C(6) |
Q. What challenges arise in resolving crystallographic data discrepancies for this compound?
- Methodology :
- Data Validation : Use Mercury software to detect twinning or disorder .
- Refinement Strategies : Employ SHELXL’s restraints for anisotropic displacement parameters (ADPs) and hydrogen atom positioning .
Q. How does the electron-withdrawing cyano group influence reactivity in cross-coupling reactions?
- Methodology :
- Computational Analysis : Use DFT (e.g., B3LYP/6-31G*) to calculate electron density maps .
- Experimental Validation : Perform Suzuki-Miyaura coupling with Pd(PPh₃)₄ to assess activation barriers.
Data Contradiction Analysis
Q. Why do reported melting points vary across studies (e.g., 85–112°C)?
- Root Cause : Polymorphism or solvent inclusion during crystallization.
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
